molecular formula C11H15NS2 B14534924 Ethyl ethyl(phenyl)carbamodithioate CAS No. 62603-69-4

Ethyl ethyl(phenyl)carbamodithioate

Cat. No.: B14534924
CAS No.: 62603-69-4
M. Wt: 225.4 g/mol
InChI Key: VPENSWKMGXBPCU-UHFFFAOYSA-N
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Description

Ethyl ethyl(phenyl)carbamodithioate is a dithiocarbamate derivative characterized by the presence of both ethyl and phenyl substituents on the carbamodithioate backbone. Dithiocarbamates are known for their ability to chelate metal ions, participate in redox reactions, and exhibit biological activities such as antimicrobial, antifungal, and enzyme-inhibiting properties .

Properties

CAS No.

62603-69-4

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

ethyl N-ethyl-N-phenylcarbamodithioate

InChI

InChI=1S/C11H15NS2/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

VPENSWKMGXBPCU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ethyl(phenyl)carbamodithioate can be synthesized through several methods. One common method involves the reaction of ethylamine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide. The reaction proceeds as follows:

  • Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
  • Ethyl dithiocarbamate is then treated with ethyl iodide to yield this compound.

The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted dithiocarbamates.

Scientific Research Applications

Ethyl ethyl(phenyl)carbamodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent for certain diseases.

    Industry: It is used in the production of rubber and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of ethyl ethyl(phenyl)carbamodithioate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modification of protein function. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Substituents Key Features Applications
This compound Ethyl, Phenyl Combines lipophilicity (ethyl) and aromatic stability (phenyl); high chelation capacity Antimicrobial, anticancer, polymer chemistry
Ethyl carbamodithioate Ethyl Balanced reactivity/stability; moderate metal-binding Organic synthesis, enzyme inhibition
Phenyl carbamodithioate Phenyl Aromatic conjugation enhances stability; distinct reactivity Antifungal agents, coordination chemistry
Methyl carbamodithioate Methyl Short alkyl chain; higher volatility Limited biological use, industrial catalysts
Sodium diethyldithiocarbamate Two ethyl groups Enhanced solubility (sodium salt); strong antifungal activity Agriculture, medicine
Propyl (3-phenylpropyl)carbamodithioate Propyl, 3-phenylpropyl Increased steric bulk; tailored solubility Polymer science, targeted drug delivery

Substituent Effects on Reactivity and Bioactivity

  • Alkyl vs. Aryl Groups :

    • Ethyl Groups : Improve lipophilicity, facilitating membrane penetration in biological systems. Ethyl derivatives like Ethyl carbamodithioate are widely used in organic synthesis due to their moderate reactivity .
    • Phenyl Groups : Introduce aromaticity, enhancing stability and enabling π-π interactions in coordination complexes. Phenyl carbamodithioates exhibit stronger antifungal activity compared to purely alkyl derivatives .
    • Hybrid Ethyl-Phenyl Structure : this compound likely balances reactivity and stability, making it suitable for applications requiring both metal chelation (e.g., anticancer agents) and aromatic interactions (e.g., polymer RAFT agents) .
  • Biological Activity: Antimicrobial Potential: Sodium dithiocarbamates with chlorine substituents (e.g., Ethyl N-(3,4-dichlorophenyl)carbamodithioate) show IC50 values of ~12.5 µg/mL against microbial strains, comparable to methyl and propyl analogs . The phenyl group in this compound may enhance target binding through hydrophobic interactions. Anticancer Mechanisms: Dithiocarbamates like Ethyl (2-cyclohexylethyl)carbamodithioate inhibit metal-dependent enzymes (e.g., matrix metalloproteinases), suggesting similar pathways for the ethyl-phenyl variant .

Key Studies and Data

  • Antimicrobial Activity : Ethyl N-(3,4-dichlorophenyl)carbamodithioate derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL) .
  • Coordination Chemistry : Ethyl (2-cyclohexylethyl)carbamodithioate forms stable complexes with Cu(II) and Zn(II), used in catalysis and materials science .

Limitations and Challenges

  • Toxicity : Dithiocarbamates can generate toxic metabolites (e.g., carbon disulfide), requiring careful handling in industrial settings .
  • Structural Optimization: Minor substituent changes (e.g., methyl vs. ethyl) significantly alter bioactivity, necessitating precise synthesis for targeted applications .

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